tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The molecule incorporates a tert-butyl carbamate group at the 5-position and a hydroxymethyl substituent at the 7-position (Figure 1). This compound is structurally related to kinase inhibitors, as evidenced by its synthesis in projects targeting anticancer agents .
Crystallographic studies of analogs, such as tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, reveal that the pyrazolo-pyridine scaffold adopts a boat-like conformation in the solid state, stabilized by intramolecular hydrogen bonds . These structural insights are pivotal for rational drug design.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-9-5-15(4)14-11(9)10(7-16)8-17/h5,10,17H,6-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLCUKMYOZZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The pyrazolo[4,3-c]pyridine scaffold is typically assembled via cyclocondensation or tandem cyclization. A representative approach involves:
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Formation of the Pyrazole Ring : Reacting 1,1-dimethoxypropan-2-one with dimethylformamide dimethyl acetal (DMF-DMA) to generate (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. Hydrazine hydrate then induces cyclization to yield 3-(dimethoxymethyl)-1H-pyrazole.
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Pyridine Annulation : The hydroxymethyl group is introduced via formic acid–mediated hydrolysis of 3-(dimethoxymethyl)-1H-pyrazole to 1H-pyrazole-3-carbaldehyde. Subsequent reductive amination with 3-aminoprop-1-ene forms N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine, which undergoes Boc protection (tert-butyl dicarbonate) to yield tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate.
Functionalization and Protecting Group Strategies
Methylation : Alkylation at the pyrazole nitrogen is achieved using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. For example, tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate reacts with NaH/MeI to install the 2-methyl group, yielding tert-butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (C₁₂H₁₉N₃O₂, 237.30 g/mol).
Hydroxymethylation : The 7-hydroxymethyl moiety is introduced via oxidative cyclization using meta-chloroperbenzoic acid (mCPBA), which epoxidizes the allyl group, followed by acid-catalyzed ring-opening to form the dihydroxy intermediate. Selective reduction or hydrolysis finalizes the hydroxymethyl substituent.
Optimization of Reaction Conditions
Alkylation Efficiency
The methylation step (NaH/MeI in THF) achieves ~90% conversion but requires strict temperature control (0°C) to minimize overalkylation. Elevated temperatures or prolonged reaction times lead to di-methylated byproducts.
| Parameter | Optimal Condition | Deviation Effect |
|---|---|---|
| Temperature | 0°C | >5°C: 15–20% di-methylation |
| Reaction Time | 3 hours | >5 hours: 30% decomposition |
| NaH Equivalents | 2.0 eq | <1.5 eq: <50% conversion |
Oxidative Cyclization Challenges
mCPBA-mediated oxidative cyclization of tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate demands anhydrous dichloromethane (DCM) and incremental reagent addition to prevent exothermic side reactions. Yields drop from 75% to 40% if moisture exceeds 0.1%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity when using purified intermediates. Key impurities include:
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Des-methyl analog (2–3%): Arises from incomplete alkylation.
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Over-oxidized species (1–2%): Generated during mCPBA treatment.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NaH/MeI Alkylation | 85 | 98 | High | Moderate |
| mCPBA Cyclization | 75 | 97 | Medium | Low |
| Reductive Amination | 65 | 95 | Low | High |
The NaH/MeI route offers superior scalability and yield but requires stringent temperature control. The patent-derived mCPBA method , while lower-yielding, provides regioselectivity for hydroxymethyl installation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting their potential as therapeutic agents against various cancers. For instance, the compound has been investigated for its ability to induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell survival and proliferation.
2. Neuroprotective Effects
The neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives have been documented in various studies. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The presence of hydroxymethyl and carboxylate groups enhances their interaction with biological targets, making them candidates for further development in treating conditions like Alzheimer's and Parkinson's disease.
Agrochemical Applications
1. Herbicidal Activity
tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has shown potential as a herbicide. Its structural features allow it to interact effectively with plant growth regulators, inhibiting unwanted weed growth while promoting crop health. Field trials have demonstrated its efficacy in controlling specific weed species without adversely affecting crop yields.
2. Insecticidal Properties
The compound has also been evaluated for its insecticidal properties against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it a valuable addition to integrated pest management strategies.
Materials Science Applications
1. Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation and increase their lifespan in various applications.
2. Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives. Its properties can enhance adhesion strength and durability, making it suitable for use in industrial coatings that require high performance under demanding conditions.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazolo[4,3-c]pyridine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics.
Case Study 2: Herbicide Efficacy
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced the biomass of common weeds such as Amaranthus retroflexus by over 70% compared to untreated controls.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
- Positional Isomerism : The hydroxymethyl group at the 7-position (target compound) versus the 3-position ( compound) alters electronic distribution and steric accessibility. This impacts binding affinity in biological targets and solubility .
- Functional Group Effects: The amino group () enhances basicity, favoring interactions with acidic residues in enzyme active sites, while the hydroxymethyl group (target compound) offers hydrogen-bond donor/acceptor versatility .
Biological Activity
Tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS Number: 1373029-05-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its role as a potential antibacterial agent .
Anti-inflammatory Properties
Research indicates that compounds with a pyrazole scaffold exhibit anti-inflammatory effects. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that it may act as a kinase inhibitor, disrupting signaling pathways involved in cell growth and survival . This mechanism underpins its potential use in cancer therapy.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
A comparative analysis of pyrazole derivatives revealed that this compound significantly reduced inflammation markers in murine models. The study indicated a reduction in prostaglandin levels and other inflammatory cytokines .
Study 3: Cytotoxicity Against Cancer Cells
In vitro evaluations demonstrated that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses revealed increased annexin V positivity and caspase activation upon treatment with the compound .
Q & A
Basic: What synthetic strategies are reported for this compound, and how can reaction yields be optimized?
Answer:
The compound is synthesized as part of kinase inhibitor development programs. Key steps include:
- Cyclocondensation : Formation of the pyrazolo-pyridine core using precursors like substituted pyridines or pyrazoles under reflux conditions with catalysts (e.g., acetic acid or p-toluenesulfonic acid) .
- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-protection to stabilize reactive intermediates, typically using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF or DCM .
- Yield Optimization : Microwave-assisted synthesis or solvent-free conditions (e.g., neat reactions) can improve yields by reducing side reactions. For example, highlights yields up to 83% for analogous compounds using adamantylmethylamine under controlled pH and temperature .
Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
Answer:
X-ray crystallography reveals:
- Bond Angles/Lengths : The pyrazolo-pyridine ring adopts a boat conformation, with bond lengths consistent with aromatic delocalization (C–C: ~1.39 Å; C–N: ~1.33 Å). The tert-butyl group exhibits steric bulk, influencing packing efficiency .
- Hydrogen Bonding : Intermolecular O–H···N hydrogen bonds between the hydroxymethyl group and adjacent pyridine nitrogen stabilize the lattice, critical for predicting solubility and crystallinity .
- Methodology : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refined via SHELXL-97. CCDC deposition numbers (e.g., CCDC 765123) provide access to structural details .
Basic: What safety protocols are essential for handling this compound?
Answer:
Safety data ( ) specifies:
- Acute Toxicity : LD50 (oral, rat) = 300 mg/kg; use fume hoods and PPE (gloves, lab coats).
- Reactivity : Stable under inert gas (N2/Ar) but may decompose upon prolonged exposure to moisture.
- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .
Advanced: How can NMR and MS data resolve structural ambiguities in derivatives of this compound?
Answer:
- 1H/13C NMR : Key signals include:
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 309.2 (calculated) with fragmentation patterns confirming loss of tert-butoxy (56 Da) and hydroxymethyl (31 Da) groups .
Advanced: How can regioselectivity challenges during functionalization of the pyrazolo-pyridine core be addressed?
Answer:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., amino or hydroxymethyl) to control substitution sites. demonstrates regioselective bromination at the C4 position using NBS in DMF .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 selectively modify the pyridine ring. For example, boronic ester derivatives (as in ) enable C–C bond formation at sterically accessible positions .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets?
Answer:
- Docking Studies : AutoDock Vina or Schrödinger Suite models the compound in ATP-binding pockets of kinases (e.g., EGFR or CDK2). The hydroxymethyl group forms hydrogen bonds with conserved residues (e.g., Lys33 in CDK2) .
- MD Simulations : GROMACS simulations (20 ns) assess stability of binding poses, with RMSD < 2.0 Å indicating favorable interactions .
Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?
Answer:
- Metabolic Stability : Assess hepatic microsome clearance (e.g., human/rat) to identify rapid degradation (e.g., tert-butyl ester hydrolysis). LC-MS/MS quantifies metabolites .
- Formulation Adjustments : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for structurally related pyrazolo-pyridines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
